UK 12130

Descripción

UK 12130 refers to a small-bandgap semiconducting polymer developed for high near-infrared (NIR) photoresponse applications. This compound, synthesized by Hendriks et al. (2014), is characterized by its low bandgap (~0.5–1.0 eV) and strong absorption in the NIR region (700–1400 nm). It exhibits exceptional charge-carrier mobility and stability, making it suitable for optoelectronic devices such as organic photodetectors and light-emitting diodes (OLEDs) . The polymer’s structure incorporates donor-acceptor (D-A) motifs, which enhance intramolecular charge transfer and reduce recombination losses .

Key properties of UK 12130 include:

Propiedades

Número CAS |

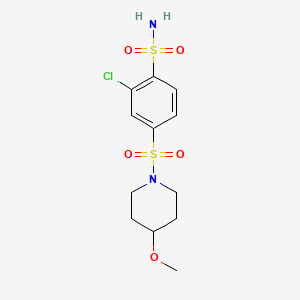

52295-48-4 |

|---|---|

Fórmula molecular |

C12H17ClN2O5S2 |

Peso molecular |

368.9 g/mol |

Nombre IUPAC |

2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17) |

Clave InChI |

AYUCZFQOHBTJTO-UHFFFAOYSA-N |

SMILES canónico |

COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de UK-12130 involucra varios pasos, incluyendo el uso de grupos sulfona y sulfonamida. El método de preparación típicamente incluye los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados que contienen los grupos funcionales necesarios.

Condiciones de reacción: Las condiciones de reacción a menudo implican el uso de acetato de etilo para la extracción y purificación.

Producción industrial: Los métodos de producción industrial para UK-12130 pueden involucrar la síntesis a gran escala utilizando equipos automatizados para garantizar la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Stability and Decomposition Reactions

UK 12130 exhibits sensitivity to environmental factors:

Reaction Optimization Insights

Recent studies highlight strategies to enhance UK 12130 synthesis:

-

Design of Experiments (DoE) : Full factorial designs identified optimal sodium hydroxide stoichiometry (1.2–1.5 equiv) and reaction temperature (4°C) to minimize byproducts .

-

Kinetic Modeling : First-order kinetics observed in precursor alkylation steps, suggesting rate-limiting azetidinium ion formation .

Environmental and Biological Interactions

Aquatic Toxicity

Radical Reactions

-

Reacts with electrophilic fluorinating agents (e.g., Selectfluor) via radical intermediates, forming stable C-F bonds under AgNO₃ catalysis .

Analytical Characterization

Aplicaciones Científicas De Investigación

UK-12130 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de los vasodilatadores cerebrales en el flujo sanguíneo y la función cerebral.

Biología: Se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y las vías de señalización.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de condiciones relacionadas con deficiencias en el flujo sanguíneo cerebral, como el accidente cerebrovascular y la demencia.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a la vasodilatación cerebral

Mecanismo De Acción

El mecanismo de acción de UK-12130 involucra su interacción con objetivos moleculares específicos y vías en el cerebro. Actúa como un vasodilatador al relajar los músculos lisos en los vasos sanguíneos, lo que lleva a un aumento del flujo sanguíneo. Los objetivos moleculares incluyen receptores y enzimas involucrados en la regulación del tono vascular. Las vías involucradas pueden incluir la vía de señalización del óxido nítrico y la vía del monofosfato cíclico de guanosina .

Comparación Con Compuestos Similares

Thienoisoindigo-Based Conjugated Polymers

Example Compound : Polymer reported by Van Pruissen et al. (2012)

- Structure: Thienoisoindigo (acceptor) coupled with bithiophene (donor).

- Bandgap : ~1.2 eV (higher than UK 12130).

- Hole Mobility : ~0.05 cm²/V·s (lower than UK 12130).

- Applications : Organic solar cells, with power conversion efficiency (PCE) of ~4.5% .

Comparison: UK 12130 outperforms thienoisoindigo-based polymers in NIR response and charge transport due to its optimized D-A architecture and reduced bandgap. However, thienoisoindigo polymers exhibit better solubility, simplifying film processing .

BODIPY-Based A-D-A Dyes

Example Compound : BODIPY derivatives (α,β-unsubstituted) used in NIR OLEDs .

- Structure : Boron-dipyrromethene (BODIPY) core with aryl substituents.

- Bandgap : ~1.5 eV (significantly higher than UK 12130).

- Absorption Peak : ~700 nm (visible-NIR edge).

- EQE : ~15% at 700 nm (lower than UK 12130).

Comparison :

UK 12130’s broader NIR absorption and higher EQE make it superior for deep-tissue imaging and phototherapy. BODIPY compounds, however, excel in fluorescence brightness and modular synthetic tuning .

PCPDTBT (Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7(2,1,3-benzothiadiazole)])

Structure: Alternating cyclopentadithiophene (donor) and benzothiadiazole (acceptor) units.

- Bandgap : ~1.4 eV.

- Absorption Peak : ~750 nm.

- Hole Mobility : ~0.03 cm²/V·s.

- Applications : Organic photovoltaics (PCE ~7%) and transistors .

Comparison :

UK 12130’s narrower bandgap and higher hole mobility enable superior NIR photodetection. PCPDTBT remains favored for visible-light solar cells due to its balanced charge transport .

Data Tables

Table 1: Optical and Electronic Properties

| Compound | Bandgap (eV) | Absorption Peak (nm) | Hole Mobility (cm²/V·s) | EQE (%) |

|---|---|---|---|---|

| UK 12130 | 0.7 | 950 | 0.1 | 35 |

| Thienoisoindigo | 1.2 | 800 | 0.05 | - |

| BODIPY Dye | 1.5 | 700 | - | 15 |

| PCPDTBT | 1.4 | 750 | 0.03 | - |

Table 2: Application Performance

| Compound | Device Type | Key Metric (Efficiency) |

|---|---|---|

| UK 12130 | NIR Photodetector | EQE: 35% @ 900 nm |

| Thienoisoindigo | Organic Solar Cell | PCE: 4.5% |

| BODIPY Dye | NIR OLED | EQE: 15% @ 700 nm |

| PCPDTBT | Organic Solar Cell | PCE: 7% |

Research Findings and Challenges

- UK 12130 achieves record NIR response but faces challenges in film morphology control, leading to batch-to-batch variability .

- Thienoisoindigo polymers suffer from parasitic absorption in the visible range, limiting NIR selectivity .

- BODIPY dyes require heavy halogenation for NIR shifts, increasing synthesis complexity .

Actividad Biológica

UK 12130, a compound derived from the class of aza-podophyllotoxins, has been the subject of various studies focusing on its biological activity, particularly in relation to cancer cell apoptosis and cell cycle regulation. This article synthesizes findings from diverse research sources, presenting a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of UK 12130

UK 12130 is structurally related to podophyllotoxin, a well-known anti-cancer agent. The compound exhibits potential therapeutic properties by inducing apoptosis in cancer cells and affecting various cellular pathways. Its mechanism of action primarily involves the activation of caspases, which are crucial for the execution phase of cell apoptosis.

Caspase Activation

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of specific caspases can indicate the pathway through which apoptosis is occurring. In studies involving UK 12130, significant activation of caspases 3 and 9 has been observed:

- Caspase 3 Activation : This effector caspase is typically activated during the later stages of apoptosis. Research indicates that UK 12130 induces a notable activation rate, suggesting its effectiveness in promoting apoptotic processes in cancer cells .

- Caspase 9 Activation : As a marker for intrinsic apoptosis pathways, caspase 9's activation further supports the role of UK 12130 in inducing cell death through mitochondrial pathways .

Cell Cycle Arrest

UK 12130 has been shown to cause cell cycle arrest at various phases:

- S Phase Arrest : A significant percentage (approximately 54%) of cells treated with UK 12130 were found to be arrested in the S phase, indicating interference with DNA synthesis and replication processes .

- G2/M Phase Arrest : A smaller fraction (around 13%) showed arrest at the G2/M phase, suggesting that UK 12130 may also impact preparations for mitosis .

Data Table: Biological Activity Summary

Case Study: Induction of Apoptosis in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that UK 12130 effectively induces apoptosis through both intrinsic and extrinsic pathways. The results highlighted:

- Cell Line Sensitivity : Different cancer cell lines exhibited varying sensitivities to UK 12130, with some showing significantly higher rates of apoptosis compared to others.

- Mechanistic Insights : The study utilized fluorescent labeling techniques to visualize active caspases in treated cells, confirming the apoptotic effects attributed to UK 12130 .

Clinical Implications

The findings surrounding UK 12130's biological activity suggest potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells positions it as a candidate for further development in oncological treatments.

Q & A

Q. What are best practices for ensuring reproducibility in computational research?

- Methodological Answer : Share code via platforms like GitHub, using version control (e.g., Git). Document dependencies with Docker or Conda . Provide step-by-step workflows and raw data access. Use Jupyter Notebooks or R Markdown to integrate code, results, and narrative .

Publication & Dissemination

Q. How to structure a manuscript for high-impact journals with interdisciplinary audiences?

- Methodological Answer : Use a modular structure : clearly separate hypotheses, methods, results, and implications. Avoid field-specific jargon; define terms in a glossary if necessary. Use visual abstracts and infographics to summarize complex findings. Align with journal guidelines for citations and data accessibility .

Q. What strategies mitigate common pitfalls during peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.